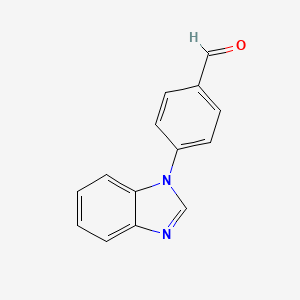

4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde

Descripción

4-(1H-1,3-Benzimidazol-1-yl)benzenecarbaldehyde (CAS: 90514-72-0) is a heterocyclic aldehyde featuring a benzimidazole moiety directly linked to a benzaldehyde group via an N-aryl bond. Its molecular formula is C₁₄H₁₀N₂O, with a molecular weight of 222.24 g/mol . The compound is a solid, classified under WGK 3 (highly water-polluting) and storage code 11 (combustible solids), indicating significant environmental and safety considerations .

The aldehyde functional group (-CHO) at the para position of the benzene ring makes it a versatile precursor for synthesizing Schiff bases, hydrazones, and other derivatives, which are valuable in medicinal chemistry and materials science .

Propiedades

IUPAC Name |

4-(benzimidazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-9-11-5-7-12(8-6-11)16-10-15-13-3-1-2-4-14(13)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYKWSXEKZURTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353279 | |

| Record name | 4-(1H-Benzimidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90514-72-0 | |

| Record name | 4-(1H-Benzimidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde typically involves the condensation of benzimidazole with benzaldehyde derivatives. One common method is the reaction of 1H-benzimidazole with 4-formylbenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as phosphoric acid or polyphosphoric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions, such as temperature, pressure, and the use of advanced catalysts.

Análisis De Reacciones Químicas

Types of Reactions

4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: 4-(1H-1,3-benzimidazol-1-yl)benzoic acid.

Reduction: 4-(1H-1,3-benzimidazol-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mecanismo De Acción

The mechanism of action of 4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The benzimidazole ring is known to bind to various biological targets, potentially disrupting their normal function and leading to therapeutic effects.

Comparación Con Compuestos Similares

4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

- Structure : Features a sulfur atom bridging the benzimidazole (at the 2-position) and benzaldehyde groups.

- Synthesis : Prepared via nucleophilic aromatic substitution between 4-fluorobenzaldehyde and 1,3-dihydro-2H-1,3-benzimidazole-2-thione in DMSO .

- Key Differences :

- The sulfanyl (-S-) linkage increases molecular weight and may enhance lipophilicity compared to the direct N-aryl bond in the target compound.

- Reactivity: The sulfur atom can participate in redox reactions, whereas the N-aryl bond in the target compound offers greater electronic conjugation.

- Applications : Used to synthesize thiosemicarbazones, which exhibit antimicrobial and anticancer activities .

4-(1H-Imidazol-1-yl)benzaldehyde (CAS: 10040-98-9)

- Structure : Substitutes benzimidazole with a smaller imidazole ring.

- Key Differences: Reduced aromaticity and conjugation due to the absence of a fused benzene ring in imidazole. Lower molecular weight (C₁₀H₈N₂O vs.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde

- Structure : Replaces benzimidazole with a pyrrole ring containing methyl substituents.

- Key Differences :

- Pyrrole is electron-rich and less basic than benzimidazole, influencing its participation in electrophilic substitutions.

- Methyl groups improve solubility but sterically hinder certain reactions.

- Applications : Used in organic electronics and catalysis due to pyrrole’s redox-active nature .

Data Table: Comparative Analysis of Key Compounds

Actividad Biológica

4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H12N2O

- CAS Number : 90514-72-0

This compound features a benzimidazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting essential enzymatic activities.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. Studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.4 |

| MCF-7 (breast cancer) | 8.2 |

| A549 (lung cancer) | 6.5 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The benzimidazole ring is known to enhance binding affinity to enzymes involved in critical cellular processes.

Enzyme Inhibition

Research has shown that this compound acts as an inhibitor of several key enzymes:

- Topoisomerase II : Inhibition leads to interference with DNA replication in cancer cells.

- Aromatase : This inhibition can reduce estrogen levels, potentially benefiting hormone-sensitive cancers.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, along with increased markers of apoptosis.

- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus showed susceptibility to the compound, suggesting its potential use in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.